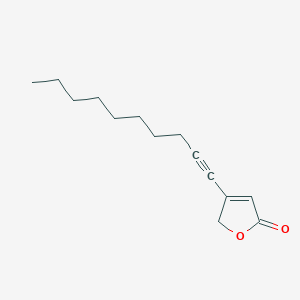
1-Ethylpyridin-1-ium benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpyridin-1-ium benzoate is an organic compound that belongs to the class of pyridinium salts It is formed by the combination of 1-ethylpyridin-1-ium cation and benzoate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylpyridin-1-ium benzoate can be synthesized through a quaternization reaction where 1-ethylpyridine reacts with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylpyridin-1-ium benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoate anion can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines. The reaction is typically carried out in polar solvents like acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include oxidized derivatives of the pyridinium ring.
Aplicaciones Científicas De Investigación
1-Ethylpyridin-1-ium benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of ionic liquids and as an additive in electrochemical applications.
Mecanismo De Acción
The mechanism of action of 1-ethylpyridin-1-ium benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoate anion can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1-Ethylpyridinium Bromide: Similar in structure but contains a bromide anion instead of benzoate.
1-Methylpyridinium Benzoate: Contains a methyl group instead of an ethyl group on the pyridinium ring.
1-Ethylpyridinium Chloride: Contains a chloride anion instead of benzoate.
Uniqueness: 1-Ethylpyridin-1-ium benzoate is unique due to the presence of the benzoate anion, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. The benzoate anion can participate in additional interactions, making this compound versatile in various applications.
Propiedades
Número CAS |
920759-09-7 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1-ethylpyridin-1-ium;benzoate |
InChI |
InChI=1S/C7H10N.C7H6O2/c1-2-8-6-4-3-5-7-8;8-7(9)6-4-2-1-3-5-6/h3-7H,2H2,1H3;1-5H,(H,8,9)/q+1;/p-1 |
Clave InChI |
QKDKIUPZHUJWKJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=CC=C1.C1=CC=C(C=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)


![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)


![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)

![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)

